[6-(Tert-butoxy)pyridin-3-yl]methanamine
Description
Historical Context and Development of Pyridine-Based Compounds
The discovery and development of pyridine-based compounds represents one of the most significant chapters in heterocyclic chemistry, with origins dating back to the mid-19th century. The foundational work began in 1849 when Scottish scientist Thomas Anderson examined the contents of oil obtained through high-temperature heating of animal bones. Among various substances, Anderson separated a colorless liquid with an unpleasant odor, from which he isolated pure pyridine two years later. This discovery marked the beginning of systematic pyridine chemistry research.
Anderson's nomenclature choice proved prophetic, as he named the new substance pyridine after the Greek word "pyr" meaning fire, reflecting its flammable nature. The suffix "idine" was added following chemical nomenclature conventions of the time, similar to toluidine, to indicate a cyclic compound containing a nitrogen atom. This naming convention established a precedent that continues to influence heterocyclic nomenclature today.
The structural elucidation of pyridine required decades of subsequent research. Wilhelm Körner in 1869 and James Dewar in 1871 independently suggested that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This proposal drew analogy between quinoline and naphthalene relationships, establishing the foundation for understanding aromatic heterocyclic structures. The confirmation came through experimental verification when pyridine was successfully reduced to piperidine using sodium in ethanol.
The first synthetic breakthrough occurred in 1876 when William Ramsay combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace to produce pyridine. This achievement marked the first synthesis of a heteroaromatic compound, opening new avenues for synthetic chemistry. Subsequently, Arthur Rudolf Hantzsch developed the first major synthesis of pyridine derivatives in 1881. The Hantzsch pyridine synthesis utilized a 2:1:1 mixture of beta-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor, producing dihydropyridine intermediates that were then oxidized to pyridine derivatives.
Industrial production methods evolved significantly throughout the 20th century. Initially, pyridine was extracted from coal tar, a labor-intensive and inefficient process since coal tar contains only approximately 0.1% pyridine. The breakthrough came in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents. This method, still used for industrial production, involves the condensation of aldehydes, ketones, alpha-beta-unsaturated carbonyl compounds in ammonia or ammonia derivatives.
Contemporary pyridine production has reached substantial scales, with worldwide production of approximately 20,000 tons per year as of 2016. The major producers include Evonik Industries, Rütgers Chemicals, Jubilant Life Sciences, Imperial Chemical Industries, and Koei Chemical. China emerged as a significant producer in the early 2000s, with annual production capacity of 30,000 tonnes in mainland China alone. The United States-Chinese joint venture Vertellus currently leads global pyridine production.
The pharmaceutical significance of pyridine-based compounds has grown exponentially since their discovery. These compounds serve as key components in over 7000 existing drug molecules of medicinal importance. The pyridine ring occurs in many important compounds, including agrochemicals, pharmaceuticals, and vitamins. Notable examples include sulfapyridine for bacterial and viral infections, pyribenzamine and pyrilamine as antihistaminic drugs, and various water repellents, bactericides, and herbicides. Natural pyridine-containing compounds include niacin and pyridoxal (both B vitamins), isoniazid (an antitubercular drug), and nicotine along with several other nitrogenous plant products.
Significance of tert-Butoxy and Methanamine Functionalities
The incorporation of tert-butoxy and methanamine functionalities into pyridine structures represents a sophisticated approach to molecular design, leveraging the unique properties of each functional group to create compounds with enhanced characteristics. Understanding the individual contributions of these substituents provides insight into the overall behavior and potential applications of [6-(tert-butoxy)pyridin-3-yl]methanamine.
The tert-butyl group, defined as a portion of molecular structure equivalent to 2-methylpropane minus one hydrogen atom from carbon 2, exhibits distinctive steric properties. Research has demonstrated that substitution ortho to the tert-butyl group experiences significant steric hindrance due to the large size of this substituent. When tert-butylbenzene undergoes mono-nitration, the main product is the para isomer rather than the ortho isomer typically observed with smaller substituents like methyl groups. This steric effect profoundly influences reactivity patterns and molecular interactions.
The tert-butoxy functionality combines the steric properties of the tert-butyl group with the electronic characteristics of an ether linkage. Ether functional groups are characterized by the general formula R-O-R', where oxygen atoms create distinctive chemical properties. The electron-donating effects of sp2-hybridized oxygen in ether groups contrast with the electron-withdrawing effects of sp-hybridized oxygen in carbonyl groups. This electronic contribution can significantly influence the basicity and nucleophilicity of nearby nitrogen atoms in pyridine rings.
Methanamine functionality represents the simplest primary amine structure, characterized by the presence of a nitrogen atom bonded to carbon with available lone pair electrons. Primary amines like methanamine exhibit distinctive reactivity patterns, including nucleophilic behavior and the ability to form hydrogen bonds. The presence of amino groups in heterocyclic compounds often enhances water solubility and provides sites for further chemical modification or biological interaction.
The positioning of these functional groups on the pyridine ring creates specific molecular architecture with defined properties. The compound this compound contains the tert-butoxy group at the 6-position and the methanamine group at the 3-position of the pyridine ring. This substitution pattern creates a molecule with molecular formula C10H16N2O and specific structural characteristics.
The strategic placement of substituents influences electronic distribution throughout the pyridine ring system. Pyridine itself exhibits aromatic character with six pi-electrons delocalized over the heterocyclic ring, similar to benzene but with modified electronic properties due to the nitrogen atom. The nitrogen atom in pyridine contributes a lone pair of electrons while maintaining aromatic character, making pyridine a weak base compared to aliphatic amines.
The combination of electron-donating tert-butoxy and electron-donating amino functionalities can enhance the nucleophilic character of the pyridine nitrogen while providing multiple sites for intermolecular interactions. This molecular design enables diverse applications in coordination chemistry, where pyridine derivatives serve as ligands in metal complexes. Research has shown that pyridine-based ligands can form effective catalysts for various organic transformations, including carbon dioxide fixation reactions.
The solubility characteristics of this compound reflect the combined influence of its functional groups. While pyridine is completely miscible with water, the addition of bulky tert-butoxy groups may reduce water solubility while the amino functionality may enhance it through hydrogen bonding. This balance creates compounds with tunable solubility properties suitable for various applications.
Recent research has highlighted the growing importance of pyridine derivatives containing multiple functional groups in pharmaceutical applications. These compounds demonstrate enhanced photophysical properties, including tunable emission wavelengths and enhanced stability, making them suitable for applications ranging from bioimaging to optoelectronic systems. The incorporation of strategic substituents like tert-butoxy and methanamine groups represents a rational approach to molecular design in this context.
Research Objectives and Scope
The investigation of this compound encompasses multiple research dimensions, reflecting the compound's potential significance across various scientific disciplines. The primary research objectives focus on understanding the fundamental chemical properties, synthetic accessibility, and potential applications of this specific pyridine derivative within the broader context of heterocyclic chemistry advancement.
Contemporary research in pyridine chemistry emphasizes the development of novel synthetic methodologies that enhance efficiency and expand the scope of accessible derivatives. The synthesis of compounds like this compound requires sophisticated approaches that can selectively introduce functional groups at specific positions while maintaining the integrity of the pyridine core structure. Research objectives include developing scalable synthetic routes that can produce this compound in sufficient quantities for detailed characterization and application studies.
The characterization of this compound involves comprehensive analysis of its physical, chemical, and spectroscopic properties. The compound exhibits a molecular formula of C10H16N2O with specific structural features that influence its behavior in various environments. Research objectives encompass detailed nuclear magnetic resonance spectroscopy studies, mass spectrometry analysis, and infrared spectroscopy characterization to establish definitive structural confirmation and purity assessment.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H16N2O | |
| IUPAC Name | (6-tert-butoxy-3-pyridinyl)methanamine | |
| InChI Key | KFDNQGVJPWHBOK-UHFFFAOYSA-N | |
| Predicted CCS [M+H]+ | 141.3 Ų | |
| Predicted CCS [M+Na]+ | 148.9 Ų |
The scope of research extends to understanding the electronic properties and reactivity patterns of this compound. Pyridine derivatives with electron-donating substituents often exhibit enhanced nucleophilicity and altered basicity compared to unsubstituted pyridine. Research objectives include computational studies to predict molecular orbital energies, electrostatic potential maps, and reactivity indices that can guide further synthetic applications.
Biological activity assessment represents another crucial research dimension for pyridine derivatives. The pharmaceutical industry has demonstrated significant interest in pyridine-based compounds due to their diverse biological activities, including antimicrobial, anticancer, and anti-diabetic properties. Research objectives encompass systematic evaluation of this compound for potential biological activities while establishing structure-activity relationships that can inform future drug design efforts.
The investigation of coordination chemistry applications constitutes an important research area for pyridine derivatives containing multiple binding sites. The presence of both pyridine nitrogen and amino nitrogen in this compound creates opportunities for complex formation with various metal centers. Research objectives include studying the compound's behavior as a ligand in transition metal complexes and evaluating potential catalytic applications.
Material science applications represent an emerging research frontier for pyridine derivatives with specialized functional groups. Recent developments have highlighted the utility of pyridine-based compounds in organic light-emitting diodes and perovskite solar cells due to their charge transport properties. Research objectives encompass evaluating this compound for potential applications in optoelectronic devices and understanding how its specific substitution pattern influences electronic transport characteristics.
The environmental and sustainability aspects of pyridine derivative research have gained increasing attention in recent years. Research objectives include developing green synthetic methodologies for producing this compound while minimizing environmental impact and waste generation. This encompasses exploring alternative reaction conditions, catalysts, and purification methods that align with principles of sustainable chemistry.
Future research directions for this compound will likely focus on expanding its synthetic utility as a building block for more complex molecular architectures. The compound's dual functionality provides multiple sites for further derivatization, enabling the construction of elaborate molecular frameworks with specialized properties. Research objectives include developing one-pot synthetic sequences that can efficiently convert this compound into diverse product families while maintaining high yields and selectivity.
Properties
IUPAC Name |
[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)13-9-5-4-8(6-11)7-12-9/h4-5,7H,6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDNQGVJPWHBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[6-(Tert-butoxy)pyridin-3-yl]methanamine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activity. This compound features a tert-butoxy group at the 6-position of the pyridine ring, which influences its interaction with biological targets, including enzymes and receptors.
The molecular formula of this compound is C12H16N2O, and it possesses unique properties that make it suitable for various biological applications. The presence of the tert-butoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may inhibit certain enzymes or receptors, leading to various pharmacological effects. For instance, it has been suggested that derivatives of pyridine compounds can modulate protein interactions and influence cellular signaling pathways.
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for specific enzymes involved in cellular processes. For example, it may inhibit protein geranylgeranylation, a crucial step in post-translational modification that affects protein localization and function .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results indicate that this compound can induce cell death at certain concentrations, demonstrating potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values observed suggest significant cytotoxic effects, particularly in human cervical carcinoma HeLa cells .
Case Studies
- Inhibition of Protein Geranylgeranylation : In a study focused on the inhibition of Rab geranylgeranyl transferase (RGGT), this compound was evaluated alongside other derivatives. The results indicated that specific substitutions at the 6-position significantly impacted inhibitory potency, highlighting the importance of structural modifications in enhancing biological activity .
- Cytotoxicity Evaluation : A series of experiments assessed the cytotoxic effects of this compound on HeLa cells. Cells were treated with varying concentrations (ranging from 25 μM to 2000 μM) to determine IC50 values. Notably, several compounds exhibited high cytotoxicity with IC50 values below 150 μM, indicating their potential as therapeutic agents against cancer .
Data Table: Biological Activity Overview
| Activity Type | Effect | IC50 (μM) | Cell Line |
|---|---|---|---|
| Enzyme Inhibition | Inhibition of RGGT | Varies | Human Cervical Carcinoma |
| Cytotoxicity | Induces cell death | < 150 | HeLa |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical properties of [6-(tert-butoxy)pyridin-3-yl]methanamine with similar pyridin-3-yl methanamine derivatives:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (Da) | Key Properties |
|---|---|---|---|---|
| This compound | -O-C(CH₃)₃ | C₁₀H₁₆N₂O | 180.126 | High lipophilicity; steric hindrance |
| (6-Methylpyridin-3-yl)methanamine | -CH₃ | C₇H₁₀N₂ | 122.17 | Compact structure; moderate lipophilicity |
| [6-Methoxypyridin-3-yl]methanamine | -OCH₃ | C₇H₁₀N₂O | 138.167 | Electron-donating; improved aqueous solubility vs. tert-butoxy |
| [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine | -OCH₂CH₂OCH₃ | C₉H₁₄N₂O₂ | 182.220 | Flexible ether chain; moderate polarity |
| [6-(Thiophen-3-yl)pyridin-3-yl]methanamine | -S-C₄H₃ | C₁₀H₁₀N₂S | 190.27 | Aromatic sulfur; potential π-π interactions |
| [6-(Difluoromethyl)pyridin-3-yl]methanamine | -CF₂H | C₇H₈F₂N₂ | 158.15 | Electronegative; enhanced metabolic stability |
| [6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine | Morpholine derivative | C₁₁H₁₇N₃O | 207.27 | Polar heterocycle; improved solubility |
Key Observations:
- Steric Effects: The bulky tert-butoxy group may hinder interactions with sterically sensitive biological targets, unlike the compact methyl or methoxy groups .
- Electronic Effects: Electron-donating groups (e.g., methoxy) increase pyridine ring electron density, whereas electron-withdrawing groups (e.g., difluoromethyl) may alter reactivity and binding affinity .
Characterization
- Spectroscopy: Analogs such as [6-(2-methylimidazol-1-yl)pyridin-3-yl]methanamine (CAS 953902-13-1) are characterized by HRMS and ¹³C-NMR (δ 121.0–159.7 ppm for aromatic carbons) . The tert-butoxy group would likely show distinct ¹H-NMR signals near δ 1.2–1.4 ppm for the tert-butyl protons.
Preparation Methods
Palladium-Catalyzed Cross-Coupling and Amination
A modular approach involves the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to functionalize the pyridine ring:
- Starting from 2-chloro-5-iodopyridine or similar halogenated pyridine derivatives, the tert-butoxy group is introduced via Pd-catalyzed alkoxylation using tert-butanol as the nucleophile under basic conditions.
- The methanamine group can be introduced or preserved through selective amination reactions.
- For example, a Heck reaction followed by selective reduction and protection steps can yield the tert-butoxy-substituted pyridin-3-yl intermediates, which are subsequently converted to the methanamine derivative.
Use of Boc Protection and Curtius Rearrangement
Protection of the amine group as a Boc-carbamate is a common strategy to prevent side reactions:
- Methyl or ethyl esters of pyridinyl benzoates are Boc-protected using conventional reagents.
- Curtius rearrangement with diphenylphosphoryl azide (DPPA) and triethylamine in the presence of tert-butanol/toluene leads to tert-butyl carbamate intermediates.
- Subsequent deprotection with trifluoroacetic acid (TFA) or hydrochloric acid yields the free amine.
Direct Alkoxylation Using tert-Butanol
- Alkoxylation of halogenated pyridine derivatives with tert-butanol under base catalysis (e.g., potassium tert-butoxide) can install the tert-butoxy group at the 6-position.
- This method avoids transesterification and side reactions by careful choice of solvent and base.
- Reaction conditions typically involve heating at elevated temperatures (e.g., 100 °C) for extended periods (12-20 h) to ensure complete conversion.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki coupling of 2,4-dichloropyrimidine with 3-pyridyl boronic acid | Pd catalyst, base, solvent (e.g., toluene), 100 °C, 12-20 h | 80 | High regioselectivity, no bis-adduct formation |
| Boc-protection of amino group | Boc anhydride, organic base, room temperature | >90 | Conventional conditions, acid-labile protection |
| Curtius rearrangement | DPPA, triethylamine, tert-butanol/toluene (1:1), heat | 60-70 | One-pot reaction, phosphorous salt impurities possible |
| Deprotection of Boc group | TFA in dichloromethane or HCl in acetone/water | 70-90 | Controlled acid treatment, isolation as hydrochloride salt possible |
| Alkoxylation with tert-butanol | Potassium tert-butoxide, tert-butanol, heat | 60-75 | Avoids transesterification, requires careful temperature control |
Detailed Research Findings
- The use of coupling reagents such as peptide coupling agents (T3P, EDC, HBTU) facilitates azide formation and subsequent rearrangements, improving yields and purity.
- Solvent choice is critical: tert-butanol serves both as a reagent and solvent in alkoxylation, minimizing side reactions.
- The Boc protecting group is preferred for its acid lability, allowing mild deprotection conditions that preserve the integrity of the pyridine ring and tert-butoxy substituent.
- Curtius rearrangement offers a versatile route to install the amine functionality via isocyanate intermediates, although phosphorous salt impurities require careful purification.
- Palladium-catalyzed cross-coupling reactions enable late-stage functionalization, allowing the introduction of the tert-butoxy group after the methanamine moiety is installed, enhancing synthetic flexibility.
- Microwave-assisted reactions and the use of bases like potassium carbonate or sodium methoxide have been reported to improve reaction rates and yields in analogous pyridine syntheses, suggesting potential optimizations for this compound.
Summary Table of Preparation Approaches
| Preparation Approach | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | Pd catalyst, tert-butanol, base, heat | High regioselectivity, modular synthesis | Requires Pd catalyst, sensitive to impurities |
| Boc Protection and Curtius Rearrangement | Boc anhydride, DPPA, triethylamine, TFA | Protects amine, versatile amine installation | Phosphorous impurities, moderate yield |
| Direct Alkoxylation with tert-butanol | Potassium tert-butoxide, tert-butanol, heat | Simple reagents, avoids transesterification | Requires careful temperature control |
Q & A
Q. How can conflicting data on oxidative degradation pathways be reconciled?
- Resolution :
- HPLC-MS Tracking : Identify degradation products (e.g., pyridine N-oxide) under varying pH and oxidant concentrations .
- Kinetic Studies : Compare tert-butoxy stability with [6-(propan-2-yloxy)pyridin-3-yl]methanamine; tert-butoxy shows 3x slower degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
